molecular formula C14H17NO3 B13948175 N-(2,6-Diethylphenyl)maleamic acid

N-(2,6-Diethylphenyl)maleamic acid

Cat. No.: B13948175
M. Wt: 247.29 g/mol
InChI Key: HPUZNWHASPOJPF-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-Diethylphenyl)maleamic acid is an N-substituted derivative of maleamic acid, characterized by a 2,6-diethylphenyl group attached to the amide nitrogen. This substitution imparts significant steric hindrance around the amide bond, influencing the molecule's conformation, reactivity, and solid-state packing. Its structure combines a carboxylic acid and an amide, linked by a cis-configured carbon-carbon double bond, a feature that is central to its chemical behavior.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 63320-87-6
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol
Exact Mass 247.12084340 g/mol
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 5
Topological Polar Surface Area 66.4 Ų

Data sourced from publicly available chemical databases. chem960.comchemicalbook.com

The study of maleamic acids is intrinsically linked to the chemistry of maleic anhydride (B1165640), a widely used industrial chemical. The parent compound, maleamic acid, is formed through the straightforward reaction of maleic anhydride with ammonia (B1221849). wikipedia.org The properties of maleamic acids and their derivatives have been recognized for over seven decades, with significant research emerging in the mid-20th century. nih.gov A 1960 paper by Mehta et al. detailed the synthesis and properties of various maleamic and citraconamic acids, indicating that the systematic investigation of these structures was well underway. acs.org

The development of N-substituted variants arose from the desire to modify the properties of the parent molecule. By replacing the amide hydrogens with organic functional groups (like the 2,6-diethylphenyl group), chemists could tune solubility, reactivity, and electronic properties. This led to the exploration of a vast library of N-substituted maleamic acids, driven by their potential as intermediates and functional molecules in their own right. Early work focused on their conversion to N-substituted maleimides, a class of compounds with significant utility in synthesis. acs.org

Maleamic acid derivatives are valuable building blocks in organic synthesis due to the versatile reactivity imparted by their dual functional groups and the cis-double bond. Their strategic importance is evident in several areas:

Precursors to Maleimides: N-substituted maleamic acids are stable intermediates in the synthesis of N-substituted maleimides. researchgate.net Maleimides are highly reactive dienophiles in Diels-Alder reactions and Michael acceptors, making them crucial in the construction of complex cyclic systems for pharmaceuticals and polymers. researchgate.netresearchgate.net

Acid-Sensitive Linkers: The maleamic acid structure can function as a pH-sensitive linker or caging group. rsc.org The rate of hydrolysis of the amide bond is significantly accelerated under weakly acidic conditions, a property that is exploited in the design of "smart" drug delivery systems that release their payload in specific acidic microenvironments, such as those found in tumor tissues. researchgate.net

Dynamic Combinatorial Chemistry: The maleamic acid functionality provides a pathway for reversible, catalyst-free transamidation at room temperature. nih.gov This dynamic covalent bond allows for the creation of dynamic combinatorial libraries—collections of molecules in equilibrium that can adapt their composition in response to external stimuli, with applications in materials science and chemical biology. nih.gov

While specific research literature focusing exclusively on this compound is sparse, the research trajectories for this compound can be inferred from extensive studies on its close structural analogues, particularly N-(2,6-dimethylphenyl)maleamic acid and N-(2,4,6-trimethylphenyl)maleamic acid. nih.govnih.gov The primary research interest lies in understanding the impact of the sterically bulky 2,6-disubstituted aryl group on the molecule's properties.

Key research directions include:

Crystallography and Solid-State Chemistry: A major focus is on the determination of the crystal structure to understand how the sterically demanding 2,6-diethylphenyl group influences molecular conformation, intermolecular hydrogen bonding, and crystal packing. Studies on the dimethyl analogue have revealed details about the anti-conformation of the N-H and C=O bonds and the formation of intermolecular hydrogen-bonded chains. nih.gov

Synthesis and Reactivity Tuning: The synthesis follows the standard, well-established method of reacting 2,6-diethylaniline (B152787) with maleic anhydride. nih.gov Research investigates how the electronic and steric properties of the N-aryl substituent affect the kinetics of formation and the subsequent reactivity of the maleamic acid, such as its cyclization to the corresponding maleimide (B117702) or its hydrolysis rate. rsc.orgresearchgate.net

Table 2: Hydrogen-Bond Geometry of the Analogue N-(2,6-Dimethylphenyl)maleamic Acid

Bond (D–H···A) D–H (Å) H···A (Å) D···A (Å) D–H···A (°)
N1—H1N···O3 0.87 (2) 2.01 (2) 2.824 (2) 156 (2)
N2—H2N···O5 0.839 (19) 2.04 (2) 2.856 (2) 166 (2)
O2—H2A···O1 0.94 (3) 1.53 (3) 2.465 (2) 173 (2)
O6—H6A···O4 0.96 (4) 1.52 (4) 2.462 (2) 163 (4)

This data is for the closely related N-(2,6-dimethylphenyl)maleamic acid and is presented to illustrate the types of intermolecular interactions studied in this class of compounds. The structure contains two independent molecules in the asymmetric unit, leading to multiple distinct hydrogen bonds. D = donor atom, A = acceptor atom. nih.gov

The reactivity of maleamic acids is dominated by the proximity and geometric arrangement of the carboxylic acid and amide functional groups across the cis-double bond. The foundational principle is the ability of the molecule to undergo intramolecular cyclization.

Under acidic conditions, the carboxylic acid is protonated, which allows it to act as an effective electrophile. The nearby amide nitrogen can then perform an intramolecular nucleophilic attack on the carboxyl carbon, leading to the formation of a five-membered cyclic anhydride intermediate with the expulsion of the amine. nih.govresearchgate.net This anhydride is a key reactive species.

This mechanism governs the most important reactions of maleamic acids:

Hydrolysis: In the presence of water, the cyclic anhydride intermediate is readily hydrolyzed, cleaving the amide bond and regenerating the amine and maleic acid. The rate of this hydrolysis is highly pH-dependent and is significantly faster under acidic conditions. nih.gov

Transamidation: In a non-aqueous environment, the anhydride intermediate can be intercepted by a different amine nucleophile. This results in a transamidation reaction, where the original N-substituent is exchanged for a new one. This process can occur reversibly and without a catalyst, forming the basis for its use in dynamic systems. nih.gov

Imide Formation: For primary amines (including N-substituted anilines), heating in a non-aqueous solvent can cause the cyclization intermediate to eliminate a molecule of water, leading to the formation of the thermodynamically stable N-substituted maleimide.

Current academic interest in this compound and its analogues is driven by the goal of developing functional molecules with precisely controlled properties. The primary objectives of these investigations are:

Elucidating Structure-Property Relationships: Researchers aim to establish a clear understanding of how the steric and electronic nature of the N-substituent, such as the bulky and electron-donating 2,6-diethylphenyl group, dictates the molecule's solid-state architecture, conformational preferences, and reactivity. nih.govnih.gov

Developing Novel Responsive Materials: A key objective is to harness the unique reversible amide bond of maleamic acids to design new stimuli-responsive polymers and materials. The ability to control the amide/anhydride equilibrium with external triggers like pH makes these compounds attractive for applications in self-healing materials and molecular switches. nih.gov

Designing Advanced Prodrugs and Delivery Systems: By modifying the N-aryl substituent, researchers can fine-tune the rate of acid-catalyzed hydrolysis. This allows for the rational design of prodrugs where a therapeutic agent is attached via a maleamic acid linker, engineered to release the drug at a specific, desired pH. rsc.orgresearchgate.net The investigation of the 2,6-diethylphenyl variant contributes to the library of available linkers with distinct release kinetics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

(Z)-4-(2,6-diethylanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H17NO3/c1-3-10-6-5-7-11(4-2)14(10)15-12(16)8-9-13(17)18/h5-9H,3-4H2,1-2H3,(H,15,16)(H,17,18)/b9-8-

InChI Key

HPUZNWHASPOJPF-HJWRWDBZSA-N

Isomeric SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)/C=C\C(=O)O

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)C=CC(=O)O

Origin of Product

United States

Synthetic Methodologies for N 2,6 Diethylphenyl Maleamic Acid

Classical Approaches to Maleamic Acid Synthesis: Anhydride-Amine Condensation

The most traditional and widely employed method for synthesizing N-substituted maleamic acids is the direct condensation of an amine with maleic anhydride (B1165640). orgsyn.orgnih.gov This reaction is a form of acylation where the amino group of 2,6-diethylaniline (B152787) attacks one of the carbonyl carbons of maleic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding maleamic acid.

Stoichiometric Considerations in Reaction Design

The stoichiometry of the reactants is a critical factor in the synthesis of N-arylmaleamic acids. Typically, an equimolar or near-equimolar ratio of the amine and maleic anhydride is used to ensure high conversion of the starting materials. google.com The use of a slight excess of one reactant can be employed to drive the reaction to completion, but this may necessitate additional purification steps to remove the unreacted starting material.

For the synthesis of related N-cyclic maleamic acids, it has been noted that using 1 to 1.2 mole equivalents of maleic anhydride relative to one mole equivalent of the amine results in a higher yield of the product. google.com This is because the starting materials react more efficiently within this defined range. google.com

Table 1: Representative Stoichiometric Ratios for the Synthesis of N-Aryl Maleamic Acids

Aniline (B41778) DerivativeMaleic Anhydride (molar eq.)Amine (molar eq.)Reported Yield (%)Reference
Aniline1197-98 orgsyn.org
4-Chloroaniline11Not specified tandfonline.com
2-Aminofluorene11Not specified google.com

This table presents data for the synthesis of related N-aryl maleamic acids due to the absence of specific published data for N-(2,6-Diethylphenyl)maleamic acid.

Temperature and Pressure Optimization for this compound Formation

Temperature is a crucial parameter in the synthesis of maleamic acids. The reaction between anilines and maleic anhydride is typically exothermic and can often proceed at room temperature. orgsyn.orgniscpr.res.in However, in some cases, gentle heating may be applied to increase the reaction rate, especially with less reactive anilines. It is important to control the temperature to avoid the dehydration of the maleamic acid to the corresponding maleimide (B117702), which can occur at elevated temperatures. fsu.edu

Studies on solid-state reactions of substituted anilines with maleic anhydride have shown that the reaction rate increases with temperature. niscpr.res.in However, the activation energy for these reactions can vary depending on the substituent on the aniline. niscpr.res.in For solution-phase reactions, maintaining a moderate temperature, often between room temperature and 70°C, is generally sufficient to achieve good yields of the maleamic acid without significant side product formation. nih.gov

Pressure is not typically a critical parameter for the synthesis of maleamic acids via anhydride-amine condensation, and the reaction is usually carried out at atmospheric pressure.

Alternative Synthetic Routes to this compound

In addition to the classical condensation method, alternative synthetic strategies have been developed to improve reaction efficiency, reduce reaction times, and employ more environmentally benign conditions.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of amides and related compounds. researchgate.netnih.govnih.gov The use of microwave irradiation can lead to dramatic reductions in reaction times and often results in higher yields compared to conventional heating methods. researchgate.net

Table 3: Representative Conditions for Microwave-Assisted Amide Synthesis

Reactant 1Reactant 2Catalyst/SolventMicrowave PowerTimeYield (%)Reference
AnilineSuccinic AnhydrideNoneNot Specified4 min40-60 nih.gov
2-Chlorobenzoic AcidAniline DerivativesWater/CuSO₄Not SpecifiedShortGood researchgate.net
Maslinic Acid AlkyneAromatic AzidesRu(II) or Cu(I)Not SpecifiedShortQuantitative nih.gov

This table provides examples of microwave-assisted synthesis for related amide and triazole formations, illustrating the potential for rapid and high-yield synthesis applicable to this compound.

Mechanochemical Synthesis Techniques

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. nih.govnih.govacs.orgorganic-chemistry.org Reactions are typically carried out in a ball mill, where the grinding and mixing of solid reactants provide the energy for the chemical transformation.

The mechanochemical synthesis of various amides has been successfully demonstrated. nih.govacs.orgorganic-chemistry.org For instance, N-aryl amides have been synthesized through the C-N cross-coupling of O-pivaloyl hydroxamic acids with aryl iodides or boronic acids under ball-milling conditions in the presence of a copper mediator. nih.govresearchgate.net This method has proven to be high-yielding, scalable, and rapid. researchgate.net Another mechanochemical approach involves the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source. nih.govacs.orgorganic-chemistry.org

While a specific mechanochemical protocol for the direct reaction of 2,6-diethylaniline with maleic anhydride has not been reported, the general principles of mechanochemistry suggest its feasibility. The reaction would involve grinding the two solid reactants together in a ball mill, potentially with a liquid-assisted grinding (LAG) agent to enhance reactivity. This solvent-free approach would align with the principles of green chemistry by minimizing waste generation.

Table 4: Examples of Mechanochemical Amide Synthesis

Reactant 1Reactant 2ConditionsTimeYield (%)Reference
O-Pivaloyl Hydroxamic AcidsAryl Iodides/Boronic AcidsBall Mill, Copper Mediator20 minup to 94 researchgate.net
EstersCalcium Nitride/Ethanol (B145695)Ball Mill90 min70-90 nih.govacs.orgorganic-chemistry.org
N-Aryl Amides from O-Protected Hydroxamic AcidsAryl Iodides or Boronic AcidsBall Mill, Copper Mediator20 minup to 94 nih.gov

This table showcases the application of mechanochemistry for the synthesis of various amides, indicating its potential as a sustainable method for producing this compound.

Green Chemistry Approaches in this compound Preparation

The principles of green chemistry are increasingly being applied to the synthesis of maleamic acids to minimize environmental impact and enhance safety. These approaches focus on reducing waste, eliminating hazardous substances, and improving energy efficiency.

Catalyst-Free Methodologies

The conventional and most direct synthesis of this compound involves the reaction of 2,6-diethylaniline with maleic anhydride. A significant advantage of this reaction is that it can proceed efficiently without the need for a catalyst. nih.govscispace.com The nucleophilic attack of the primary amine (2,6-diethylaniline) on one of the carbonyl carbons of the maleic anhydride ring leads to a ring-opening reaction, forming the desired maleamic acid.

This catalyst-free approach is inherently "green" as it avoids the use of potentially toxic and difficult-to-remove metal or acid/base catalysts, simplifying the reaction work-up and purification process. nih.gov The reaction is often carried out by simply mixing the two reactants in a suitable solvent at room temperature or with gentle heating. iosrjournals.orgresearchgate.net This method's simplicity, high atom economy, and avoidance of catalytic waste streams make it a preferred synthetic route.

Solvent-Reduced and Solvent-Free Syntheses

Traditional syntheses of N-aryl maleamic acids have often employed solvents such as ether, toluene (B28343), or dichloromethane. scispace.comresearchgate.net While effective, these solvents pose environmental and health risks. Green chemistry encourages the use of safer, more benign solvents or, ideally, the elimination of solvents altogether.

Solvent Selection: Research has shown that solvents like acetic acid can be a greener alternative for the synthesis of maleamic acids. mdpi.comgoogle.com Acetic acid can facilitate the reaction and, in many cases, the product precipitates directly from the reaction mixture in high purity. google.com Water has also been explored as a green solvent for related syntheses, particularly for base-catalyzed ring-opening reactions to form dimaleamic acids. researchgate.netmdpi.com

Solvent-Free Synthesis: A particularly green approach is the solvent-free, or solid-phase, synthesis. This method involves the direct grinding of solid maleic anhydride with the substituted aniline at room temperature. scispace.comresearchgate.net This technique has been successfully applied to various aniline derivatives, yielding N-substituted maleanilic acids in excellent yields. scispace.comresearchgate.net The benefits of this approach are significant: it eliminates solvent waste, reduces energy consumption (as no heating or cooling is required), and often results in a cleaner reaction with a simpler work-up, sometimes requiring only a simple wash to isolate the pure product.

Sustainable Reagent Selection Principles

The sustainability of a chemical process also depends on the origin and nature of its starting materials.

Bio-based Feedstocks: A key principle of green chemistry is the use of renewable resources. Maleic anhydride, a primary reactant, is traditionally produced from petrochemical sources like n-butane or benzene (B151609). wikipedia.org However, significant research is focused on producing maleic anhydride from renewable, bio-based feedstocks such as furfural (B47365), which can be derived from agricultural waste. rsc.orgchemistryviews.org The development of efficient catalytic processes for the gas-phase oxidation of furfural to maleic anhydride represents a major step towards a more sustainable production pathway for all its derivatives, including this compound. chemistryviews.org

Safer Reagents: The selection of reagents extends beyond just the primary reactants. For instance, in the subsequent conversion of the maleamic acid to the corresponding maleimide, traditional methods use dehydrating agents like acetic anhydride with sodium acetate (B1210297). iosrjournals.orgorgsyn.org Green chemistry principles encourage the search for milder and less hazardous alternatives that can perform this transformation efficiently.

Purification and Isolation Strategies for this compound

Effective purification is critical to obtaining this compound of high purity, free from unreacted starting materials or side products. The primary methods employed are recrystallization and chromatography.

Recrystallization Techniques and Solvent Selection

Recrystallization is the most common and effective method for purifying solid N-aryl maleamic acids. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. mt.com The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. mt.com

For N-aryl maleamic acids, including analogues like N-(2,6-dimethylphenyl)maleamic acid, ethanol is a frequently cited and effective recrystallization solvent. youtube.com The selection of an appropriate solvent is crucial for successful recrystallization.

Table 1: Solvent Selection for Recrystallization

Solvent Property Desired Characteristic for this compound Example Solvents
Solubility Compound should be highly soluble at high temperatures and poorly soluble at low temperatures. Ethanol, Methanol, Acetic Acid, Acetone pitt.edu
Impurity Solubility Impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Varies based on impurity profile.
Boiling Point A moderately low boiling point allows for easy removal from the purified crystals. Ethanol (78 °C), Acetone (56 °C) pitt.edu
Inertness The solvent must not react with the maleamic acid. Alcohols, Ethers, Hydrocarbons

| Green Profile | Prefer solvents that are less toxic and environmentally benign. | Ethanol, Water, Acetic Acid mdpi.com |

A two-solvent system, such as dichloromethane-hexane or ether-petroleum ether, can also be employed where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent). pitt.edureddit.com

Chromatographic Separation Principles

When recrystallization is insufficient to achieve the desired purity, or for the separation of compounds with very similar solubility profiles, chromatographic techniques are employed.

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the synthesis and to determine the purity of the product. chemistryhall.com It also helps in identifying a suitable solvent system for column chromatography. For acidic compounds like maleamic acids, which can streak on silica (B1680970) gel, it is sometimes beneficial to add a small amount of acetic acid to the eluent to obtain well-defined spots. rochester.edu

Table 2: Example TLC System for Reaction Monitoring

Component Function Example
Stationary Phase The solid adsorbent. Silica gel 60 F₂₅₄
Mobile Phase (Eluent) The solvent system that moves up the plate. Hexane (B92381):Ethyl Acetate (1:1) chemistryhall.com or Dichloromethane:Methanol

| Visualization | Method to see the separated spots. | UV light (254 nm) |

Column Chromatography: For preparative-scale purification, flash column chromatography is the method of choice. rochester.edu The crude product is loaded onto the top of a column packed with a solid adsorbent (stationary phase), typically silica gel. A solvent system (mobile phase), guided by prior TLC analysis, is then passed through the column. chemistryhall.com Compounds separate based on their differing affinities for the stationary and mobile phases, allowing for the collection of pure fractions of this compound. For acidic compounds, deactivation of the silica gel with a small amount of triethylamine (B128534) or using an acidic modifier in the eluent can prevent tailing and improve separation. rochester.edu

Filtration and Drying Methodologies for this compound

The isolation and purification of this compound following its synthesis are critical steps that largely determine the purity and stability of the final product. The primary methods employed for this purpose are filtration to separate the solid product from the reaction mixture, followed by a thorough drying process to remove residual solvents and moisture. The methodologies are generally consistent with those used for other N-substituted maleamic acids.

Following the reaction of 2,6-diethylaniline with maleic anhydride, the resulting this compound typically precipitates from the reaction solvent. This solid product is then collected using various filtration techniques. Suction filtration, employing a Büchner funnel, is a commonly cited method for analogous N-arylmaleamic acids due to its efficiency in separating the solid from the liquid phase. nih.govrsc.orgnih.gov After filtration, the collected solid, often referred to as the filter cake, is washed to remove unreacted starting materials, such as maleic anhydride and any remaining 2,6-diethylaniline, as well as reaction byproducts. nih.govnih.gov The choice of washing solvent is crucial; it should be a solvent in which the desired product has low solubility to prevent product loss, while effectively dissolving the impurities. Water is frequently used for this purpose. nih.govnih.gov In some procedures for similar compounds, organic solvents like ether have also been utilized for washing.

Once the filtration and washing are complete, the this compound must be thoroughly dried. The drying process is essential to remove any residual water or organic solvents, which could interfere with subsequent reactions or affect the compound's stability. Several drying methodologies can be applied, with the choice often depending on the scale of the synthesis and the desired purity.

For general laboratory purposes, the filtered solid can be air-dried or dried in a desiccator, possibly under vacuum, to facilitate the removal of volatile solvents. For more rigorous drying, placing the product in an oven at a controlled temperature, such as 75 °C, for a defined period is a common practice for N-arylmaleimides derived from maleamic acids. rsc.org Another effective technique involves the use of a rotary evaporator to remove solvents from a solution or suspension of the product, which can be followed by further drying under high vacuum. researchgate.net

Recrystallization is another key technique that serves as both a purification and a drying step. The crude this compound can be dissolved in a suitable hot solvent, such as ethanol, and then allowed to cool slowly. nih.govnih.gov As the solution cools, the solubility of the maleamic acid decreases, leading to the formation of crystals of high purity. The crystals are then collected by filtration and dried. Slow evaporation of the solvent at room temperature from a recrystallization solution is a method also employed, particularly for obtaining high-quality crystals suitable for X-ray diffraction studies. nih.govnih.gov

The effectiveness of the filtration and drying process is typically assessed by the physical appearance of the product (e.g., a fine powder or crystalline solid) and its melting point. Further characterization through spectroscopic methods is then used to confirm the purity and identity of the this compound.

Below is an interactive data table summarizing the common filtration and drying methodologies applicable to this compound, based on established procedures for analogous compounds.

Parameter Method Description Typical Solvents/Conditions Reference
Filtration Suction FiltrationRapid separation of the solid product from the reaction mixture using a Büchner funnel and a vacuum source.Not Applicable nih.govrsc.orgnih.gov
Washing Solvent WashingRinsing the filter cake to remove soluble impurities.Water, Diethyl ether nih.govnih.gov
Drying Air DryingDrying the solid product at ambient temperature.Not ApplicableGeneral Lab Practice
Drying Oven DryingHeating the product at a controlled temperature to remove residual solvents.75 °C rsc.org
Drying RecrystallizationDissolving the crude product in a hot solvent and allowing it to crystallize upon cooling for purification and drying.Ethanol nih.govnih.gov
Drying Slow EvaporationAllowing the solvent from a recrystallization solution to evaporate slowly at room temperature to yield high-purity crystals.Ethanol nih.govnih.gov
Drying Rotary EvaporationRemoval of solvent under reduced pressure.Not Applicable researchgate.net

Chemical Reactivity and Transformation Pathways of N 2,6 Diethylphenyl Maleamic Acid

Intramolecular Cyclization to N-(2,6-Diethylphenyl)maleimide

The conversion of N-(2,6-Diethylphenyl)maleamic acid to N-(2,6-Diethylphenyl)maleimide is a cyclodehydration reaction. This process is a critical step in the production of maleimide (B117702) derivatives, which are valuable monomers in the synthesis of high-performance polymers. The general two-step process involves the initial reaction of a primary amine, in this case, 2,6-diethylaniline (B152787), with maleic anhydride (B1165640) to form the N-substituted maleamic acid. The subsequent step is the cyclodehydration of this intermediate to yield the maleimide. google.com

Mechanistic Studies of Amide-Carboxylic Acid Cyclodehydration

The cyclodehydration of N-substituted maleamic acids is a well-studied reaction, with several established mechanistic pathways. The specific conditions of the reaction, such as the presence of an acid or base catalyst, or the application of heat, determine the prevailing mechanism.

In the presence of an acid catalyst, the cyclization of this compound is initiated by the protonation of the carboxylic acid group. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amide nitrogen. The subsequent intramolecular reaction forms a tetrahedral intermediate. The elimination of a water molecule from this intermediate, often facilitated by the acidic environment, leads to the formation of the five-membered imide ring of N-(2,6-Diethylphenyl)maleimide. nih.govyoutube.com The use of an azeotropic solvent can be beneficial in these reactions, as it aids in the removal of water, thereby shifting the reaction equilibrium towards the formation of the maleimide product. google.com

Table 1: Key Steps in Acid-Catalyzed Cyclization

StepDescription
1Protonation of the carboxylic acid group by an acid catalyst.
2Intramolecular nucleophilic attack by the amide nitrogen on the activated carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Elimination of a water molecule to form the stable imide ring.

Base-catalyzed cyclization proceeds through a different mechanistic route. A base can deprotonate the amide nitrogen, increasing its nucleophilicity. This enhanced nucleophile then attacks the carbonyl carbon of the carboxylic acid group. Alternatively, the base can deprotonate the carboxylic acid, forming a carboxylate anion. While this reduces the electrophilicity of the carbonyl carbon, the highly nucleophilic amide anion can still facilitate the cyclization. The reaction then proceeds through a tetrahedral intermediate, followed by the elimination of a hydroxide (B78521) ion, which is subsequently protonated to form water. youtube.comrsc.org

Table 2: Key Steps in Base-Catalyzed Cyclization

StepDescription
1Deprotonation of the amide nitrogen or carboxylic acid by a base.
2Intramolecular nucleophilic attack by the amide anion on the carbonyl carbon.
3Formation of a tetrahedral intermediate.
4Elimination of a hydroxide ion, followed by protonation to yield water and the imide product.

Direct thermal cyclodehydration of maleamic acids can be achieved by heating the compound, often to temperatures around 200°C. google.com At this temperature, the molecule possesses sufficient energy to overcome the activation barrier for intramolecular cyclization without the need for a catalyst. The mechanism is believed to involve the direct nucleophilic attack of the amide nitrogen on the carboxylic acid carbonyl group, forming a zwitterionic intermediate which then eliminates water. However, this method can be impractical due to the high temperatures required, which can lead to polymerization of the resulting maleimide product. google.com To circumvent this, thermal cyclization can be performed at lower temperatures (100 to 180°C) in the presence of a catalyst, such as betaine, and under conditions of azeotropic distillation to remove the water formed during the reaction. google.com

Dehydrating Agent Chemistry in Imidization Processes

Chemical dehydrating agents are frequently employed to facilitate the cyclization of maleamic acids under milder conditions than thermal methods. These agents activate the carboxylic acid group, making it more susceptible to intramolecular nucleophilic attack.

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are highly effective dehydrating agents for this transformation. wikipedia.orgwikipedia.orgpeptide.com The mechanism of carbodiimide-mediated cyclization involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate serves as an excellent leaving group. The amide nitrogen then attacks the activated carbonyl carbon in an intramolecular fashion, leading to the formation of the maleimide ring and the corresponding urea (B33335) byproduct (dicyclohexylurea or diisopropylurea). wikipedia.orgyoutube.com

A significant advantage of using carbodiimides is that the reaction can proceed at or below room temperature, minimizing side reactions like polymerization. However, the choice of carbodiimide is important. For instance, the byproduct of DCC, dicyclohexylurea, is poorly soluble in many organic solvents, which can complicate product purification in solid-phase synthesis. peptide.comgoogle.com In contrast, the diisopropylurea byproduct from DIC is more soluble, making it a more suitable choice for such applications. peptide.comgoogle.com

Table 3: Carbodiimide-Mediated Cyclization of this compound

ReagentRoleIntermediateByproduct
This compoundSubstrate--
DCC or DICDehydrating AgentO-acylisoureaDicyclohexylurea or Diisopropylurea
-ProductN-(2,6-Diethylphenyl)maleimide-

A potential side reaction in carbodiimide-mediated couplings is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive and can be difficult to separate from the desired product. wikipedia.orgthieme-connect.de

Acetic Anhydride/Acetate (B1210297) Systems

A standard and widely employed method for the cyclodehydration of N-aryl maleamic acids involves the use of acetic anhydride in the presence of a base catalyst, typically sodium acetate. mdpi.com This system effectively removes the elements of water, driving the reaction towards the formation of the thermodynamically stable N-(2,6-diethylphenyl)maleimide.

Other Common Dehydrating Reagents

Beyond the classic acetic anhydride/acetate system, a variety of other dehydrating agents can effect the cyclization of N-substituted maleamic acids, often under milder conditions to prevent side reactions. These reagents offer alternative pathways for the formation of either the maleimide or its kinetic isomer, the isomaleimide.

Commonly used reagents include:

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are widely used in amide and ester synthesis and are effective for the dehydration of maleamic acids. researchgate.netwikipedia.orginterchim.frwikipedia.org DCC activates the carboxylic acid group by forming an O-acylisourea intermediate, which is highly susceptible to intramolecular attack by the amide nitrogen, leading to the formation of the imide and dicyclohexylurea as a byproduct. wikipedia.org

Chloroformates: Ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534), can be used to form a mixed carbonic anhydride, which then undergoes cyclization. researchgate.net

Sulfonyl Chlorides: Methanesulfonyl chloride has been reported as a reagent for the rapid and selective dehydration of maleamic acids to yield isomaleimides, which are often the kinetically favored product. nih.govresearchgate.net

Other Reagents: Other effective dehydrating agents include oxalyl chloride and cyanuric chloride. nih.gov The choice of reagent can influence the product distribution between the thermodynamically stable maleimide and the kinetically controlled isomaleimide.

Table 1: Common Dehydrating Agents for Maleamic Acid Cyclization
Reagent SystemTypical ProductReference
Acetic Anhydride / Sodium AcetateMaleimide (Thermodynamic) mdpi.com
N,N'-Dicyclohexylcarbodiimide (DCC)Maleimide/Isomaleimide researchgate.netwikipedia.org
Methanesulfonyl Chloride / BaseIsomaleimide (Kinetic) nih.govresearchgate.net
Ethyl Chloroformate / TriethylamineIsomaleimide/Maleimide researchgate.net

Kinetic and Thermodynamic Aspects of Imide Formation

The cyclization of this compound can lead to two isomeric products: the N-(2,6-diethylphenyl)maleimide (the thermodynamic product) and N-(2,6-diethylphenyl)isomaleimide (the kinetic product). The distribution of these products is highly dependent on the reaction conditions, including the choice of dehydrating agent, temperature, and reaction time.

Studies on N-substituted maleamic acids have shown that isomaleimides are generally formed faster and are thus the kinetically favored product, particularly when using potent dehydrating agents under mild conditions. lew.roresearchgate.net However, the maleimide is the more thermodynamically stable isomer due to the formation of a more stable conjugated system. Given sufficient thermal energy or appropriate catalytic conditions, the isomaleimide can rearrange to the more stable maleimide.

Computational studies using density functional theory (DFT) on the cyclodehydration of N-butyl and N-phenyl maleamic acids with acetic anhydride provide insight into the reaction energetics. lew.roresearchgate.net These studies confirm a two-step mechanism involving a mixed anhydride intermediate. The activation barriers for the formation of the isomaleimide are generally lower than those for the direct formation of the maleimide, supporting the experimental observation that the isomaleimide is the kinetic product. lew.ro For the N-phenyl substituted system, the calculated activation energy for the formation of the mixed anhydride is the rate-limiting step, followed by a lower barrier for cyclization. Trifluoroacetic anhydride was found to significantly lower the activation barriers, suggesting it is a more effective dehydrating agent. lew.ro

While specific thermodynamic parameters (ΔH, ΔS, ΔG) for the cyclization of this compound have not been reported, data from related systems, such as the Diels-Alder reaction of maleimides, indicate that reactions involving the formation of five-membered rings are typically enthalpically driven but entropically disfavored. researchgate.netnih.gov

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a key site for chemical modification, allowing for the formation of esters and other amide derivatives.

Esterification Reactions and Their Mechanistic Investigations

The carboxylic acid moiety of this compound can undergo esterification when treated with an alcohol in the presence of an acid catalyst, a reaction known as the Fischer esterification. masterorganicchemistry.com This transformation is synthetically useful and can even be a step in an alternative pathway to the formation of the corresponding maleimide. google.com Patents have described the production of N-substituted maleimides by first esterifying the N-substituted maleamic acid and then inducing an intramolecular dealcoholation and ring closure. google.com

The mechanism of Fischer esterification is well-established and involves a series of reversible steps. masterorganicchemistry.com

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups, forming a good leaving group (water).

Elimination: A molecule of water is eliminated, and a pi-bond is formed, resulting in a protonated ester.

Deprotonation: The catalyst is regenerated by the removal of a proton from the protonated ester, yielding the final ester product.

The equilibrium can be driven towards the ester product by using a large excess of the alcohol or by removing water as it is formed. While no specific mechanistic investigations have been published for the esterification of this compound itself, this general mechanism is directly applicable. A variety of acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and acidic ion-exchange resins. organic-chemistry.orgnih.gov

Amide Bond Formation (beyond cyclization)

While the most common intramolecular amide bond formation is cyclization to the imide, the functionality within the this compound system allows for other amide bond transformations. A key example is the reversible nature of the maleimide-thiol adduct, which is formed after cyclization and subsequent reaction at the double bond. The resulting succinimide (B58015) thioether can undergo a retro-Michael reaction, breaking the carbon-sulfur bond and regenerating the maleimide. nih.govnih.govprolynxinc.com This maleimide can then react with other available thiols, constituting a form of thiol exchange. This process is essentially the cleavage and reformation of a bond adjacent to the amide nitrogen within the ring system and is highly relevant in the context of bioconjugate chemistry, where the stability of such linkages is crucial. nih.govprolynxinc.com The stability of the adduct is influenced by the N-substituent and the pH, with ring-opening hydrolysis of the succinimide ring competing with the retro-Michael reaction to form a stable succinamic acid thioether. prolynxinc.com

Reactions Involving the Carbon-Carbon Double Bond

The electron-deficient carbon-carbon double bond in the maleamic acid, and more prominently in its cyclized maleimide form, is highly reactive towards a range of addition reactions. This reactivity is central to the use of maleimides in synthesis and materials science.

Hydrogenation: The C=C double bond of N-substituted maleimides can be readily reduced to form the corresponding N-substituted succinimides. This can be achieved through catalytic hydrogenation using standard catalysts like palladium on carbon or through photocatalyzed reductions using titania in the presence of a hydrogen donor. nih.govresearchgate.net

Michael Addition: As a classic Michael acceptor, the double bond of N-(2,6-diethylphenyl)maleimide readily undergoes conjugate addition with a wide variety of soft nucleophiles. nih.govnih.govbuchler-gmbh.com

Thiol Addition: The reaction with thiols is particularly rapid and efficient, forming a stable thioether linkage. This reaction is extensively used in bioconjugation to link molecules to cysteine residues in proteins. mdpi.comnih.gov The resulting succinimide thioether adducts can, however, undergo a retro-Michael reaction, leading to potential instability, which can be mitigated by hydrolysis of the succinimide ring. prolynxinc.com

Amine and Aldehyde Addition: Other nucleophiles, such as amines and the enamines formed from aldehydes and an organocatalyst, also add to the maleimide double bond to furnish substituted succinimides. nih.govrsc.orgrsc.org

Halogenation: The double bond can react with halogens, such as bromine, in an addition reaction. khanacademy.org The resulting dihalo-succinimide derivative can be useful for further synthetic transformations. Bromination of maleimides has been explored as a strategy for the reversible conjugation of thiols. nih.gov

Diels-Alder Reaction: Maleimides are potent dienophiles in [4+2] cycloaddition reactions. They react readily with conjugated dienes, such as furans and cyclopentadiene, to form bicyclic adducts. The kinetics and thermodynamics of the Diels-Alder reaction involving maleimides have been studied, highlighting its utility in creating complex molecular architectures and in the development of thermoreversible polymers. researchgate.netnih.gov

Table 2: Key Reactions at the C=C Double Bond of N-Aryl Maleimides
Reaction TypeReagent(s)Product TypeReference
HydrogenationH₂, Pd/CSuccinimide researchgate.net
Michael AdditionR-SH (Thiols)Succinimide Thioether mdpi.comnih.gov
Michael AdditionAldehydes / OrganocatalystSubstituted Succinimide nih.govrsc.org
HalogenationBr₂Dibromo-succinimide nih.govkhanacademy.org
Diels-AlderConjugated Diene (e.g., Furan)Bicyclic Adduct researchgate.netnih.gov

Hydrogenation Mechanisms

The carbon-carbon double bond in the maleamic acid moiety can be reduced via hydrogenation to yield the corresponding saturated derivative, N-(2,6-diethylphenyl)succinamic acid. This transformation is typically achieved through catalytic hydrogenation.

A relevant analogue is the aqueous phase hydrogenation of maleic acid to succinic acid. rsc.org One sustainable method employs a palladium-on-carbon (Pd/C) catalyst with formic acid as a hydrogen source in a process known as catalytic transfer hydrogenation (CTH). rsc.org

The proposed mechanism for the CTH of this compound is as follows:

Decomposition of Formic Acid: On the surface of the palladium catalyst, formic acid decomposes to produce hydrogen (H₂) and carbon dioxide (CO₂).

Adsorption: Both the hydrogen and the this compound molecule adsorb onto the catalyst surface.

Hydrogen Addition: The adsorbed hydrogen atoms are transferred sequentially to the two carbons of the double bond. This occurs in a syn-addition fashion, meaning both hydrogen atoms add to the same face of the double bond.

Desorption: The resulting product, N-(2,6-diethylphenyl)succinamic acid, desorbs from the catalyst surface.

Kinetic studies on the hydrogenation of maleic acid using deuterated formic acid (DCOOH) indicate that the transfer of the formyl hydrogen is a key step in the reaction mechanism. rsc.org Using the carboxylate forms of the reactants (e.g., sodium maleate (B1232345) and sodium formate) has been shown to increase the reaction rate. rsc.org

Table 1: Potential Hydrogenation Reaction of this compound

ReactantCatalyst/ReagentProduct
This compoundH₂/Pd/C or HCOOH/Pd/CN-(2,6-Diethylphenyl)succinamic acid

Halogenation Pathways

While specific studies on the halogenation of this compound are not prevalent in the literature, the reaction can be predicted based on the known chemistry of α,β-unsaturated carbonyl compounds. The electron-rich double bond is susceptible to electrophilic addition by halogens such as bromine (Br₂) or chlorine (Cl₂).

The generally accepted mechanism proceeds through a cyclic halonium ion intermediate:

Electrophilic Attack: The halogen molecule (X₂) becomes polarized as it approaches the double bond. The electrophilic end of the halogen is attacked by the π-electrons of the alkene, forming a bridged halonium ion intermediate and a halide ion (X⁻).

Nucleophilic Opening: The halide ion then attacks one of the carbons of the cyclic intermediate from the side opposite the bridge. This backside attack results in the anti-addition of the two halogen atoms across the double bond.

The product of this reaction would be N-(2,6-diethylphenyl)-2,3-dihalosuccinamic acid. The stereochemistry of the product is expected to be a racemic mixture of enantiomers due to the two newly formed chiral centers.

Diels-Alder Cycloaddition Reactions (Theoretical and Mechanistic Aspects)

The this compound molecule possesses structural features that make it a potential dienophile for the Diels-Alder reaction. The carbon-carbon double bond is activated by the two adjacent electron-withdrawing groups (the amide and carboxylic acid moieties), analogous to the highly reactive dienophile maleic anhydride. mnstate.edu The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. mnstate.edunih.gov

Theoretically, this compound could react with various conjugated dienes. The reaction's feasibility and rate would depend on the electronic nature of the diene. Electron-rich dienes are expected to react more readily with the electron-poor dienophile. The reaction is typically thermally promoted and proceeds in a concerted fashion, leading to a high degree of stereospecificity. The cis-geometry of the dienophile is retained in the cyclohexene (B86901) product.

Table 2: Theoretical Diels-Alder Reactions with this compound

DienePredicted AdductNotes
1,3-Butadiene3-(2,6-Diethylphenylcarbamoyl)cyclohex-4-ene-1,2-dicarboxylic acidA classic, simple conjugated diene.
Cyclopentadiene5-(2,6-Diethylphenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acidA highly reactive diene due to its locked s-cis conformation. The reaction typically favors the endo product.
AnthraceneAdduct of addition across the 9,10-positionsAnthracene can act as a diene, though its aromaticity reduces reactivity compared to non-aromatic dienes. mnstate.edu

Michael Addition Chemistry (Theoretical and Mechanistic Aspects)

This compound is an ideal substrate for Michael addition, also known as conjugate addition. masterorganicchemistry.com In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated system (the Michael acceptor). masterorganicchemistry.comambeed.com The driving force is the formation of a stable enolate intermediate, which is subsequently protonated. masterorganicchemistry.com

The general mechanism involves three steps:

Enolate Formation (if applicable): A base removes a proton from the Michael donor to form a resonance-stabilized nucleophile (e.g., an enolate).

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the maleamic acid derivative. The π-electrons shift to form an enolate intermediate.

Protonation: A proton source (typically the solvent or a mild acid added during workup) protonates the enolate at the α-carbon to give the final adduct. masterorganicchemistry.com

A wide range of nucleophiles can act as Michael donors.

Table 3: Theoretical Michael Addition Reactions with this compound

Michael Donor (Nucleophile)Predicted Adduct
Diethyl malonate (in the presence of a base)N-(2,6-Diethylphenyl)-2-(1,3-diethoxy-1,3-dioxopropan-2-yl)succinamic acid
Aniline (B41778)N-(2,6-Diethylphenyl)-2-(phenylamino)succinamic acid
ThiophenolN-(2,6-Diethylphenyl)-2-(phenylthio)succinamic acid

Hydrolysis and Degradation Pathways of this compound

The amide linkage in this compound is susceptible to hydrolysis under both acidic and basic conditions. The pathway and mechanism of degradation are highly dependent on the pH of the environment. rsc.org

Acidic Hydrolysis Mechanisms

Under acidic conditions, the hydrolysis of maleamic acids proceeds via an efficient intramolecular catalysis involving the adjacent carboxylic acid group. researchgate.net This is significantly faster than the hydrolysis of similar amides that lack the neighboring carboxyl group. Computational and kinetic studies have elucidated a three-step mechanism. researchgate.net

Proton Transfer: An initial, rapid, and reversible intramolecular proton transfer occurs from the carboxylic acid group to the oxygen of the amide carbonyl. This protonation makes the amide carbonyl carbon more electrophilic.

Intramolecular Nucleophilic Attack: The resulting carboxylate anion acts as a proximate nucleophile, attacking the now-activated amide carbonyl carbon. This leads to the formation of a cyclic tetrahedral intermediate.

Intermediate Breakdown: This tetrahedral intermediate is the rate-limiting step of the reaction. It breaks down to release the amine (2,6-diethylaniline) and form maleic anhydride. The maleic anhydride can then undergo subsequent hydrolysis to maleic acid in the aqueous environment.

This intramolecular pathway highlights the importance of the cis-configuration of the double bond, which holds the carboxylic acid and amide groups in close proximity, facilitating the cyclization step.

Basic Hydrolysis Mechanisms

In a basic medium, the hydrolysis mechanism shifts from an intramolecular to an intermolecular process. The carboxylic acid group is deprotonated to form a carboxylate, which is no longer an effective proton donor for intramolecular catalysis. Instead, the amide bond is directly attacked by an external nucleophile, the hydroxide ion (OH⁻).

The mechanism is a standard nucleophilic acyl substitution:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide group. This forms a tetrahedral intermediate with a negative charge on the oxygen atom.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 2,6-diethylanilide anion ([(C₂H₅)₂C₆H₃NH]⁻) as the leaving group. This is generally the rate-determining step.

Protonation: The strongly basic anilide anion is immediately protonated by water (or another proton source in the medium) to form the final products: maleate (the dianion of maleic acid) and 2,6-diethylaniline. An acidic workup would be required to protonate the maleate to maleic acid.

This pathway is generally slower than the acid-catalyzed intramolecular hydrolysis due to the higher activation energy required for the direct attack on the less-activated amide carbonyl and the poorer leaving group ability of the anilide anion compared to the protonated amine in the acidic pathway.

Photolytic Degradation Mechanisms

The photolytic degradation of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation. The presence of a chromophoric aromatic ring and a carbon-carbon double bond in the maleamic acid moiety suggests susceptibility to photodegradation. The degradation pathways are likely to involve several key reactive species and transformations.

In aqueous environments, the photolysis process can be significantly influenced by the presence of photosensitizers or other reactive species. For instance, studies on compounds with similar functionalities, such as mefenamic acid, have shown that the presence of nitrite (B80452) ions under UV irradiation can enhance the degradation rate. researchgate.net The photolysis of nitrites generates hydroxyl radicals (•OH), which are highly reactive and can attack the aromatic ring and the amide linkage.

The proposed photolytic degradation pathways for this compound may include:

Hydroxylation of the Aromatic Ring: The attack of hydroxyl radicals on the 2,6-diethylphenyl group can lead to the formation of various hydroxylated byproducts.

Amide Bond Cleavage: The N-C bond of the amide can be susceptible to cleavage, leading to the formation of 2,6-diethylaniline and maleic acid or its isomers.

Decarboxylation: The carboxylic acid group may be lost as carbon dioxide.

Isomerization: The maleamic acid moiety can undergo cis-trans isomerization to form the corresponding fumaramide (B1208544) derivative.

Ring Opening: Under more aggressive photo-oxidative conditions, the aromatic ring may undergo cleavage, leading to the formation of smaller aliphatic molecules. frontiersin.org

Table 1: Potential Photolytic Degradation Products of this compound and Their Formation Mechanisms

Potential Product Formation Pathway
Hydroxylated this compoundAttack of hydroxyl radicals on the aromatic ring
2,6-DiethylanilineCleavage of the amide bond
Maleic AcidCleavage of the amide bond
N-(2,6-Diethylphenyl)fumaramic acidCis-trans isomerization of the double bond
Various aliphatic acids and aldehydesOxidative opening of the aromatic ring

Thermal Degradation Mechanisms

The thermal decomposition of this compound is expected to proceed through several distinct pathways, primarily involving intramolecular cyclization and fragmentation. The presence of the carboxylic acid and amide functional groups in close proximity is a key determinant of its thermal behavior.

At elevated temperatures, one of the most probable initial steps is an intramolecular cyclization reaction. This involves the loss of a water molecule to form the corresponding N-(2,6-Diethylphenyl)maleimide. This type of reaction is common for maleamic acids.

Further heating of the resulting maleimide or the parent maleamic acid can lead to more extensive decomposition. Based on studies of related compounds like maleic anhydride, the degradation at higher temperatures could involve:

Decarbonylation and Decarboxylation: The imide or acid can decompose to release carbon monoxide (CO) and carbon dioxide (CO2). researchgate.net

Formation of Acetylene (B1199291): The decomposition of the maleic moiety can lead to the formation of acetylene (C2H2). researchgate.netresearchgate.net

Amide/Imide Bond Cleavage: The N-C bond can rupture at high temperatures, leading to the formation of 2,6-diethylaniline and other degradation products from the maleic part.

Char Formation: At very high temperatures, complex polymerization and carbonization reactions can occur, leading to the formation of a carbonaceous residue.

The presence of catalysts, such as alkali metal ions, can significantly lower the decomposition temperature. douwin-chem.com For instance, the decomposition temperature of maleic anhydride is known to be reduced in the presence of sodium or potassium ions. douwin-chem.com

Table 2: Potential Thermal Degradation Products of this compound and Their Formation Temperatures

Potential Product Plausible Formation Temperature Range Formation Pathway
N-(2,6-Diethylphenyl)maleimideModerate temperatures (e.g., 150-250 °C)Intramolecular cyclization with loss of water
2,6-DiethylanilineHigher temperatures (>250 °C)Cleavage of the amide/imide bond
Maleic AnhydrideHigher temperatures (>250 °C)Cleavage of the amide bond followed by cyclization of maleic acid
Carbon Monoxide (CO)High temperatures (>400 °C)Decomposition of the maleic anhydride/imide ring researchgate.net
Carbon Dioxide (CO2)High temperatures (>400 °C)Decomposition of the maleic anhydride/imide ring researchgate.net
Acetylene (C2H2)High temperatures (>400 °C)Decomposition of the maleic anhydride/imide ring researchgate.netresearchgate.net

Structural Elucidation and Conformational Analysis of N 2,6 Diethylphenyl Maleamic Acid Methodological Focus

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of N-(2,6-Diethylphenyl)maleamic acid by probing the interactions of the molecule with electromagnetic radiation.

Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Maleamic Acid Scaffolds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the context of maleamic acid scaffolds, ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms.

For maleic acid, the two olefinic protons are magnetically equivalent and appear as a singlet in the ¹H NMR spectrum between 6.2 and 6.4 ppm. bipm.org The acidic protons of the carboxyl group can lead to broad signals, and their exchange with deuterium (B1214612) in solvents like D₂O can simplify the spectrum. bipm.org In substituted maleamic acids, such as N-(aryl)maleamic acids, the chemical shifts of the aromatic and amide protons provide insights into the electronic effects of the substituents and the conformation of the amide bond. For instance, in N-(4-Methylphenyl)maleimide, the ¹H-NMR spectrum reveals distinct signals for the different protons in the molecule. researchgate.net The use of deuterated solvents like DMSO-d₆ is common, though it can sometimes present challenges due to the presence of acidic hydrogens. bipm.org

Table 1: Predicted ¹H NMR Spectral Data for a Generic Maleamic Acid Scaffold

Proton Type Chemical Shift Range (ppm) Multiplicity
Olefinic CH=CH 6.0 - 6.5 d, d (J ≈ 12-15 Hz)
Amide NH 8.0 - 10.0 br s
Carboxylic Acid OH 10.0 - 13.0 br s

Table 2: Predicted ¹³C NMR Spectral Data for a Generic Maleamic Acid Scaffold

Carbon Type Chemical Shift Range (ppm)
Carboxylic Acid C=O 165 - 175
Amide C=O 160 - 170
Olefinic CH=CH 125 - 135

Note: These are generalized ranges and actual values for this compound would require experimental determination.

Principles of Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. mdpi.com These methods are based on the principle that molecular bonds vibrate at specific frequencies.

For maleamic acids, characteristic vibrational bands can be observed. The C=O stretching vibrations of the carboxylic acid and amide groups are typically found in the region of 1600-1750 cm⁻¹. researchgate.net The N-H stretching vibration of the amide group appears as a broad band around 3300-3500 cm⁻¹, while the O-H stretch of the carboxylic acid is a very broad band often centered around 3000 cm⁻¹. mdpi.com The C=C stretching of the maleic acid backbone is usually observed around 1630 cm⁻¹.

Differences in the spectra between racemic and enantiomeric forms of similar molecules, like malic acid, have been attributed to structural features such as crystal symmetry and hydrogen bonding. researchgate.net For instance, the presence of non-equivalent hydrogen-bonded carboxyl-dimer rings in the racemic form can result in a doublet in the C=O stretching region, whereas the equivalent rings in the enantiomeric form lead to a single band. researchgate.net

Table 3: Characteristic Vibrational Frequencies for N-(Aryl)maleamic Acids

Functional Group Vibrational Mode Frequency Range (cm⁻¹)
Carboxylic Acid O-H stretch 3200 - 2500 (broad)
Amide N-H stretch 3400 - 3200
Carbonyl (acid & amide) C=O stretch 1750 - 1600
Alkene C=C stretch 1680 - 1620
Amide N-H bend 1650 - 1550
Aromatic Ring C-H stretch 3100 - 3000

Principles of Mass Spectrometry Techniques for Molecular Formula Determination

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In MS, molecules are ionized and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, with a molecular formula of C₁₄H₁₇NO₃, the expected monoisotopic mass is approximately 247.12 g/mol . chem960.comchemicalbook.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For the parent compound, maleamic acid, the mass spectrum shows characteristic fragments that aid in its identification. nist.gov

Table 4: Key Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₁₄H₁₇NO₃
Molecular Weight 247.29 g/mol chemicalbook.com
Exact Mass 247.12084340 g/mol chem960.com

Principles of UV-Visible Spectroscopy for Chromophore Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly useful for analyzing compounds containing chromophores, which are parts of the molecule that absorb light. In this compound, the aromatic phenyl ring and the conjugated system of the maleamic acid moiety act as chromophores.

The absorption spectrum can provide information about the electronic transitions within the molecule. The position and intensity of the absorption bands can be influenced by the solvent and the substitution pattern on the aromatic ring. For aromatic compounds, characteristic absorption bands are often observed in the UV region. The study of related compounds can offer insights into the expected spectral properties. science-softcon.deresearchgate.net

X-ray Crystallography Studies for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov

Crystal Growth Techniques for this compound

To obtain a crystal structure using X-ray diffraction, single crystals of sufficient quality and size are required. A common method for growing crystals of N-aryl-maleamic acids is through slow evaporation of a suitable solvent. nih.govnih.gov

For related compounds like N-(2,6-dimethylphenyl)maleamic acid and N-(2-methylphenyl)maleamic acid, single crystals for X-ray diffraction studies were successfully grown from an ethanol (B145695) solution by slow evaporation at room temperature. nih.govnih.gov Similarly, N-(2,4,6-trimethylphenyl)maleamic acid crystals were obtained from an ethanol solution. nih.gov The synthesis of these compounds often involves reacting the corresponding aniline (B41778) with maleic anhydride (B1165640) in a solvent like toluene (B28343). nih.govnih.gov After the reaction, the product is typically filtered, washed, and recrystallized to achieve high purity before crystal growth is attempted. nih.govnih.gov

The conformation of N-(aryl)maleamic acids in the solid state is often stabilized by intramolecular hydrogen bonds. For instance, in N-(2,6-dimethylphenyl)maleamic acid, an intramolecular O—H⋯O hydrogen bond is observed. nih.goviucr.org The conformation of the N-H and C=O bonds in the amide segment is typically anti to each other. nih.goviucr.org The dihedral angle between the phenyl ring and the maleamic acid moiety is also a key conformational parameter. In N-(2,6-dimethylphenyl)maleamic acid, the amido group forms dihedral angles of 80.5 (1)° and 64.0 (2)° with the aromatic ring in the two independent molecules found in the asymmetric unit. nih.gov

Table 5: Compound Names Mentioned

Compound Name
This compound
N-(2,6-dimethylphenyl)maleamic acid
N-(2-methylphenyl)maleamic acid
N-(2,4,6-trimethylphenyl)maleamic acid
N-(4-Methylphenyl)maleimide
Maleic acid

Theoretical and Computational Chemistry Studies on N 2,6 Diethylphenyl Maleamic Acid

Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the molecular geometry and electronic properties of N-(2,6-Diethylphenyl)maleamic acid. These methods, rooted in solving the Schrödinger equation, provide insights into bond lengths, bond angles, dihedral angles, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) has become a primary tool in computational chemistry for investigating the electronic structure of molecules. q-chem.com It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can predict various properties, including optimized molecular geometry, vibrational frequencies (infrared spectra), and electronic properties such as orbital energies and the distribution of electron density.

In studies of analogous compounds like N-(2,6-dimethylphenyl)maleamic acid and N-(2,4,6-trimethylphenyl)maleamic acid, DFT has been employed to complement experimental data, such as X-ray diffraction, by providing optimized geometries in the gas phase. nih.govnih.gov These calculations help in understanding the intrinsic properties of the molecule without the influence of crystal packing forces. For this compound, DFT calculations would likely involve selecting an appropriate functional (e.g., B3LYP, PBE) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. q-chem.com The results would provide a detailed picture of the molecule's three-dimensional structure and the nature of its chemical bonds.

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results for smaller systems and are used to benchmark other methods.

For this compound, ab initio calculations could be used to explore its potential energy surface. This involves calculating the energy of the molecule for various arrangements of its atoms, allowing for the identification of stable conformations (local minima) and the transition states that connect them. This is particularly important for understanding the rotational barriers around the C-N amide bond and the C-C single bonds of the ethyl groups. The choice of ab initio method would depend on the desired accuracy and the available computational resources. For instance, MP2 provides a good compromise for including electron correlation effects beyond the mean-field approximation of Hartree-Fock.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility of this compound and the effects of its environment, such as a solvent.

Prediction of Spectroscopic Parameters (Methodological Principles)

Computational chemistry methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra to validate the computational model or to aid in the interpretation of experimental data.

For this compound, the following spectroscopic parameters can be predicted:

Infrared (IR) Spectra: DFT calculations are commonly used to compute the vibrational frequencies and their corresponding intensities. weizmann.ac.il By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes. These frequencies are often scaled by an empirical factor to better match experimental values.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. The magnetic shielding tensors are calculated for each nucleus, and the chemical shifts are then determined relative to a standard reference compound (e.g., tetramethylsilane).

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. researchgate.net It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Computational methods can be employed to model the reaction pathways of chemical transformations involving this compound. arxiv.org This is crucial for understanding reaction mechanisms, predicting reaction rates, and designing new synthetic routes.

A key aspect of reaction pathway modeling is the identification of transition states (TS), which are the energy maxima along the reaction coordinate. arxiv.org Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate these TS structures. Once the reactant, transition state, and product structures are optimized, the activation energy (the energy difference between the reactant and the transition state) and the reaction energy (the energy difference between the reactant and the product) can be calculated. utp.edu.my

For this compound, potential transformations that could be studied include its hydrolysis, which is a known characteristic of maleamic acids, or its cyclization to the corresponding maleimide (B117702). nih.govresearchgate.net Computational modeling could reveal the detailed mechanism of these reactions, including the role of catalysts or solvent molecules.

Quantitative Structure-Activity Relationship (QSAR) Theoretical Frameworks for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. nih.gov The theoretical framework of QSAR involves several key steps:

Data Set Selection: A set of analogous compounds with known activities is compiled. For this compound, this could include other N-aryl maleamic acids with varying substituents on the phenyl ring.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Connectivity indices that describe the branching of the molecule.

Geometrical: Molecular surface area, volume, etc.

Quantum Chemical: Dipole moment, orbital energies (HOMO, LUMO), atomic charges, etc., often calculated using DFT.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For analogues of this compound, QSAR studies could be used to predict properties like their herbicidal or fungicidal activity, based on the activities of known N-aryl maleamic acids. The resulting models can then be used to design new compounds with potentially enhanced activity.

Role of N 2,6 Diethylphenyl Maleamic Acid As a Precursor and Intermediate

Precursor to N-(2,6-Diethylphenyl)maleimide: Synthetic Routes and Yield Optimization

The most prominent role of N-(2,6-Diethylphenyl)maleamic acid is as the direct precursor to N-(2,6-Diethylphenyl)maleimide. rsc.orgresearchgate.net This transformation is a cornerstone of its synthetic utility.

The synthesis is typically a two-step process. figshare.com First, this compound is prepared by the acylation of 2,6-diethylaniline (B152787) with maleic anhydride (B1165640). ucl.ac.be This reaction is generally high-yielding, often proceeding with yields of 97–98%. orgsyn.org The second step is the crucial cyclodehydration of the maleamic acid to form the corresponding maleimide (B117702). rsc.org This intramolecular condensation reaction closes the five-membered imide ring. lew.ro

Commonly, this cyclization is achieved by heating the maleamic acid in acetic anhydride with a catalyst, such as anhydrous sodium acetate (B1210297). orgsyn.organnalsofrscb.rojocpr.com The sodium acetate acts as a base to facilitate the ring closure. Optimization of this step is key to achieving high yields of the final maleimide product. Theoretical studies suggest the reaction proceeds through a mixed anhydride intermediate. lew.ro Alternative dehydrating agents like methanesulfonyl chloride have also been reported for similar transformations, though these can sometimes favor the formation of the isomeric isomaleimide. researchgate.net

Table 1: General Synthetic Route for N-(2,6-Diethylphenyl)maleimide

StepReactantsReagents/ConditionsProductTypical Yield
1. Amic Acid Formation2,6-Diethylaniline + Maleic AnhydrideInert solvent (e.g., ether, ethyl acetate), Room Temperature researchgate.netorgsyn.orgThis compound>95% orgsyn.org
2. CyclodehydrationThis compoundAcetic Anhydride, Sodium Acetate, Heat (e.g., 100°C) rsc.orgorgsyn.orgN-(2,6-Diethylphenyl)maleimide75-80% orgsyn.org

The maleimide functional group is exceptionally versatile in polymer science. researchgate.net N-substituted maleimides are used to create macromolecular systems with high-performance characteristics, including thermosets with notable thermal stability. researchgate.net Polymers and copolymers derived from N-arylmaleimides are known for their high thermal stability. acs.org

Theoretically, the presence of the N-(2,6-diethylphenyl) substituent would impart specific properties to a polymer chain. The bulky and rigid aromatic group is expected to:

Modify Solubility: The bulky, nonpolar diethylphenyl group can alter the solubility profile of the polymer, making it more soluble in common organic solvents compared to polymers with smaller N-substituents.

Influence Morphology: The substituent's size and shape can disrupt efficient chain packing, potentially leading to amorphous polymers with unique mechanical and optical properties.

Maleimides participate in polymerization through various mechanisms, including radical polymerization and as partners in reversible coupling reactions. researchgate.netrevistapolimeros.org.br

Once synthesized from its maleamic acid precursor, N-(2,6-Diethylphenyl)maleimide becomes a valuable building block for more intricate molecular structures. rsc.org Its reactivity is dominated by the electron-deficient carbon-carbon double bond within the five-membered ring.

A key application is its use as a dienophile in Diels-Alder reactions. orgsyn.org This [4+2] cycloaddition reaction is one of the most powerful methods for forming six-membered rings in organic synthesis. mdpi.com Reacting N-(2,6-Diethylphenyl)maleimide with a suitable diene, such as a furan (B31954) or cyclopentadiene, can generate complex bicyclic adducts with high stereocontrol. tandfonline.comtandfonline.com The thermal reversibility of the furan-maleimide Diels-Alder reaction is also exploited in the development of self-healing polymers. revistapolimeros.org.brtandfonline.com

Furthermore, the maleimide double bond is a potent Michael acceptor, readily reacting with nucleophiles like thiols. This reactivity is fundamental in bioconjugation chemistry and can be applied in synthetic chemistry to attach the maleimide scaffold to other molecules. researchgate.net

Intermediate in the Synthesis of Heterocyclic Compounds

The primary role of this compound as an intermediate is in the synthesis of the heterocyclic compound N-(2,6-Diethylphenyl)maleimide. The maleimide itself is a derivative of pyrrole, specifically a 1H-pyrrole-2,5-dione. thermofisher.com The synthesis proceeds by forming the stable, open-chain maleamic acid, which is then cyclized to the target heterocycle. ucl.ac.beannalsofrscb.ro The stability of the maleamic acid allows for its isolation and purification before the final ring-closing step, which is crucial for achieving a high-purity final product. orgsyn.org

Role in Cascade Reactions and Multicomponent Synthesis

Cascade and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single pot by combining three or more starting materials. rsc.org These reactions are prized for their atom economy and operational simplicity. While MCRs are widely used to produce medicinally relevant heterocyclic scaffolds, the direct participation of N-substituted maleamic acids like this compound in such reactions is not extensively documented. More commonly, MCRs that form heterocyclic structures might use an amine (like 2,6-diethylaniline) and an anhydride (like maleic anhydride) as separate components that react in situ. researchgate.net

Derivatization to Advanced Synthetic Intermediates

The most significant derivatization of this compound is its conversion to N-(2,6-Diethylphenyl)maleimide. The resulting maleimide is a highly versatile and advanced synthetic intermediate due to the diverse reactivity of its double bond. researchgate.net

Beyond this principal transformation, the maleamic acid itself possesses two distinct functional groups that could theoretically be derivatized. The carboxylic acid could be converted into esters, acid chlorides, or other acid derivatives through standard methods. For instance, derivatization of carboxylic acids with activating agents like EDC-HCl and HOBt is a common strategy. scielo.br The amide group could also undergo reactions such as reduction. However, these alternative derivatizations are far less common, as the primary synthetic value of the maleamic acid lies in its role as a direct and efficient precursor to the corresponding maleimide. Recent research has also explored the reversible nature of the maleamic acid bond itself, which can undergo transamidation under mild, catalyst-free conditions, suggesting potential applications in dynamic combinatorial chemistry. nih.gov

Analytical Methodologies for N 2,6 Diethylphenyl Maleamic Acid Technique Focus

Chromatographic Separation Techniques

Chromatographic techniques are paramount for the isolation and quantification of N-(2,6-Diethylphenyl)maleamic acid from reaction mixtures and for assessing its purity. The choice of method depends on the volatility and polarity of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its non-volatile and polar nature. Developing a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector.

A reversed-phase approach is typically suitable for this analyte. An isocratic reversed-phase HPLC method developed for the structurally related compound, 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide, provides a valuable starting point for method development. nih.govresearchgate.net For this compound, a C18 column would likely provide effective separation due to the hydrophobic interactions between the stationary phase and the diethylphenyl group.

The mobile phase composition is critical for achieving optimal resolution. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol, is standard. The pH of the aqueous buffer should be controlled to ensure the consistent ionization state of the carboxylic acid group, which significantly influences retention time. For instance, a potassium phosphate (B84403) buffer with a pH adjusted to a level that suppresses the ionization of the carboxylic acid would increase its retention on a C18 column. UV detection is a common and effective choice for this compound, given the presence of the aromatic ring which provides a strong chromophore.

Table 1: Illustrative HPLC Method Parameters for N-(2,6-Disubstituted Phenyl) Amide Compounds

ParameterSettingRationale
Column C18, 5 µm, 4.6 x 250 mmGood retention for non-polar analytes.
Mobile Phase Acetonitrile:Potassium Phosphate Buffer (pH 3.0)Organic modifier for elution control and a buffered aqueous phase to maintain consistent ionization of the analyte.
Flow Rate 1.0 mL/minStandard flow rate for analytical separations.
Detection UV at 254 nmThe phenyl ring provides strong absorbance at this wavelength. nih.govresearchgate.net
Injection Volume 10 µLA typical volume for analytical HPLC.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar carboxylic acid group, which can lead to poor peak shape and thermal degradation in the GC inlet and column. jfda-online.com Therefore, derivatization is a necessary prerequisite to convert the analyte into a more volatile and thermally stable form.

A common derivatization strategy for carboxylic acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com This process replaces the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group, thereby increasing volatility. The amide proton may also undergo silylation under certain conditions.

Once derivatized, the resulting TMS-ester can be analyzed using a standard GC-MS system. A non-polar capillary column, such as one coated with a 5% phenyl polysiloxane phase, would be suitable for separating the derivatized analyte from other components in the reaction mixture. The mass spectrometer provides definitive identification based on the fragmentation pattern of the derivative.

Table 2: Hypothetical GC-MS Parameters for Derivatized this compound

ParameterSettingRationale
Derivatization Reagent MSTFA with PyridineEffective for silylating carboxylic acids and amides. mdpi.com
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm filmA versatile, low-polarity column suitable for a wide range of derivatized analytes.
Injector Temperature 250 °CEnsures complete volatilization of the derivative without degradation.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 minA typical temperature program to separate compounds with varying volatilities.
Detector Mass Spectrometer (Scan mode)Provides mass spectral data for peak identification.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid and qualitative monitoring of the synthesis of this compound. rsc.org It allows for the tracking of the consumption of starting materials (e.g., 2,6-diethylaniline (B152787) and maleic anhydride) and the formation of the product.

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. The choice of the mobile phase (eluent) is crucial and is determined by the polarity of the compounds to be separated. A mixture of a non-polar solvent (like hexane (B92381) or toluene) and a more polar solvent (such as ethyl acetate (B1210297) or methanol) is commonly employed. The ratio of these solvents is adjusted to achieve a good separation, with the goal of having the product spot with an Rf value between 0.3 and 0.5 for optimal resolution. Visualization of the spots can be achieved under UV light (at 254 nm) due to the UV-active phenyl ring. rsc.org

Spectrophotometric Quantification Methods

Spectrophotometric methods offer a straightforward and cost-effective means for the quantification and purity assessment of this compound, leveraging the interaction of the molecule with electromagnetic radiation.

UV-Vis Spectrophotometry for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of this compound in a solution. This technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light. The presence of the substituted benzene (B151609) ring in the molecule results in significant UV absorbance.

To determine the concentration, a pure sample of the compound is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) that does not absorb in the same region as the analyte. The UV spectrum is then recorded to identify the wavelength of maximum absorbance (λmax). A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Infrared Spectrophotometry for Purity Assessment

Infrared (IR) spectroscopy is a powerful tool for the qualitative analysis and purity assessment of this compound. nih.govnih.govnih.gov The IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands corresponding to its specific functional groups.

The purity of a synthesized sample can be assessed by comparing its IR spectrum to that of a known pure standard. The absence of peaks corresponding to starting materials (e.g., the characteristic anhydride (B1165640) C=O stretches of maleic anhydride around 1780 and 1850 cm⁻¹) or by-products is a strong indicator of purity. The presence and sharpness of the characteristic bands for the product confirm its identity and structural integrity.

Table 3: Key Infrared Absorption Frequencies for this compound

Functional GroupCharacteristic Absorption Range (cm⁻¹)Vibration Type
Carboxylic Acid O-H 2500-3300 (broad)Stretching
Amide N-H 3200-3400Stretching
Aromatic C-H 3000-3100Stretching
Aliphatic C-H 2850-2970Stretching
Carboxylic Acid C=O 1700-1725Stretching
Amide C=O (Amide I) 1630-1680Stretching
Amide N-H Bend (Amide II) 1510-1570Bending
C=C (Aromatic) 1450-1600Stretching

Note: The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample (solid or solution).

The IR spectrum of the related compound N-phenylmaleamic acid shows characteristic absorptions that can be used for comparison. nist.gov Similarly, spectra of other related maleimides can provide further comparative data. nist.gov

Titrimetric Methods for Carboxylic Acid Content Determination

Titrimetric analysis remains a fundamental and highly accurate method for the quantification of acidic functional groups. For this compound, the presence of the carboxylic acid moiety allows for straightforward determination of its content through acid-base titration.

A common approach involves the use of a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), as the titrant. The endpoint of the titration, which signifies the complete neutralization of the carboxylic acid, can be detected using a colorimetric indicator or by monitoring the change in potential with a pH electrode (potentiometric titration).

Potentiometric Titration:

Potentiometric titration is a preferred method as it provides more objective and precise endpoint detection compared to visual indicators. In this technique, a known weight of the this compound sample is dissolved in a suitable solvent, often a mixture of water and an organic solvent like ethanol to ensure complete dissolution. A standard solution of sodium hydroxide is then incrementally added, and the pH of the solution is monitored after each addition. The equivalence point is determined from the resulting titration curve, typically as the point of maximum inflection. The carboxylic acid content can then be calculated based on the volume of titrant consumed. The potentiometric titration of related maleic acid copolymers has been shown to effectively determine the dissociation of carboxylic groups. oup.com

Illustrative Titration Data:

The following table presents illustrative data from a potentiometric titration of a sample of this compound with 0.1 M NaOH.

Volume of 0.1 M NaOH (mL)pH
0.003.50
1.003.85
2.004.10
3.004.35
4.004.60
4.504.85
4.805.20
4.905.50
5.007.50
5.109.50
5.209.80
6.0010.50
Note: This data is for illustrative purposes and represents a typical titration curve for a weak acid with a strong base.

From such data, a titration curve would be plotted, and the equivalence point would be determined to be at the addition of 5.00 mL of NaOH. This allows for the calculation of the percentage purity of the this compound sample.

Electrophoretic Techniques for Purity Assessment

Electrophoretic techniques are powerful separation methods that can be employed to assess the purity of ionizable compounds like this compound. These methods separate molecules based on their charge-to-mass ratio in an electric field.

Capillary Zone Electrophoresis (CZE):

Capillary Zone Electrophoresis (CZE) is particularly well-suited for the analysis of small molecules and can provide high-resolution separation of the target compound from its impurities. waters.comnih.gov In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) buffer. A small plug of the sample solution is injected into the capillary, and a high voltage is applied across its ends. As a carboxylic acid, this compound will be deprotonated and carry a negative charge in a buffer with a pH above its pKa. This anion will migrate towards the anode. However, the electroosmotic flow (EOF) of the bulk buffer is typically directed towards the cathode, and if strong enough, will carry all species, including anions, towards the detector at the cathodic end. The separation is based on the different electrophoretic mobilities of the sample components, leading to different migration times.

The purity of a this compound sample can be determined by analyzing the resulting electropherogram. The peak area of the main component relative to the total area of all peaks provides a quantitative measure of its purity. The use of CZE for the separation of similar dicarboxylic acids, such as maleic and fumaric acid, has been well-established. researchgate.net

Illustrative CZE Purity Data:

The following table presents hypothetical results from a CZE analysis of a this compound sample, demonstrating its utility in purity assessment.

Peak IDMigration Time (min)Peak Area (%)Identification
14.21.2Impurity A (e.g., Maleic Acid)
25.898.5This compound
36.50.3Impurity B (e.g., 2,6-Diethylaniline)
Note: This data is for illustrative purposes.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide the most comprehensive analytical information, enabling not only quantification and purity assessment but also the structural elucidation of unknown impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds like this compound. oup.comuliege.benih.govresearchgate.net In this method, the sample is first separated by high-performance liquid chromatography (HPLC), typically using a reversed-phase column. The eluent from the HPLC is then introduced into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such compounds, which generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information that is invaluable for identifying impurities. The analysis of structurally related compounds, such as lidocaine (B1675312) and its metabolites, is routinely performed using LC-MS/MS. uliege.benih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

While this compound itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to make it amenable to this technique. The carboxylic acid group can be esterified, for example, to produce a more volatile derivative. The sample is then injected into the gas chromatograph, where it is vaporized and separated in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound and can be used for identification by comparison to spectral libraries. GC-MS is a powerful tool for identifying volatile and semi-volatile impurities that may be present in the sample. The fragmentation of dicarboxylic acids after derivatization has been studied, providing a basis for interpreting the mass spectra of derivatized this compound. nih.gov

Illustrative LC-MS and GC-MS Data:

The following tables present hypothetical data that could be obtained from the LC-MS and GC-MS analysis of this compound.

Table 7.5.1: Illustrative LC-MS Data for this compound and Potential Impurities

Retention Time (min) [M-H]⁻ (m/z) Proposed Identity
3.1 115.0 Maleic acid
4.5 148.1 2,6-Diethylaniline
6.2 246.1 This compound

Note: This data is for illustrative purposes.

Table 7.5.2: Illustrative GC-MS Fragmentation Data for Derivatized this compound (as methyl ester)

m/z Proposed Fragment
261 [M]⁺ (Methyl N-(2,6-diethylphenyl)maleamate)
230 [M - OCH₃]⁺
174 [C₆H₃(CH₂CH₃)₂NHCO]⁺
146 [C₆H₃(CH₂CH₃)₂N]⁺
117 [C₆H₅(CH₂CH₃)]⁺

Note: This data is for illustrative purposes and based on typical fragmentation patterns of aromatic amides and esters.

Environmental Fate and Degradation Mechanisms of N 2,6 Diethylphenyl Maleamic Acid Mechanistic Focus

Hydrolytic Stability under Environmental Conditions

The hydrolysis of maleamic acids is known to be pH-dependent. Under acidic conditions, the hydrolysis of the amide bond is catalyzed, leading to the formation of maleic acid and 2,6-diethylaniline (B152787). The general mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. nih.gov

A competing and often significant reaction for maleamic acids is intramolecular cyclization to form the corresponding N-substituted maleimide (B117702), in this case, N-(2,6-diethylphenyl)maleimide. This reaction is also influenced by pH and the steric and electronic nature of the substituent on the nitrogen atom. The presence of the bulky 2,6-diethylphenyl group may influence the rate of cyclization.

Under neutral and alkaline conditions, direct hydrolysis of the amide bond can occur, although it is generally slower than under acidic conditions. researchgate.net The hydrolysis of maleimide, the cyclized product, has been investigated and is also pH-dependent, with both the neutral molecule and its anion being susceptible to hydrolysis at appropriate pH levels. researchgate.net

Table 1: Factors Influencing Hydrolytic Degradation of Maleamic Acid Derivatives

FactorInfluence on DegradationPrimary Products
Low pH (Acidic) Accelerated hydrolysis of the amide bond.Maleic acid and the corresponding amine (2,6-diethylaniline).
Neutral to High pH (Alkaline) Slower hydrolysis of the amide bond. Potential for base-catalyzed hydrolysis.Maleic acid and the corresponding amine (2,6-diethylaniline).
Intramolecular Cyclization Competes with hydrolysis, forming an N-substituted maleimide.N-(2,6-diethylphenyl)maleimide.

Photodegradation Pathways in Aqueous and Solid Phases

Direct photolytic data for N-(2,6-Diethylphenyl)maleamic acid is not available. However, its potential for photodegradation can be assessed by considering its structural components: the maleamic acid moiety and the N-aryl amide structure.

The maleimide ring system, which can be formed from the cyclization of this compound, is known to be photochemically active. The photochemistry of maleimide in aqueous solution involves the formation of triplet states which can lead to dimerization and polymerization. nih.govresearchgate.net The use of maleimides in photoredox reactions highlights their susceptibility to photochemical transformations. nih.gov

Aromatic amides can undergo a photo-Fries type rearrangement upon exposure to UV light, which involves the cleavage of the N-C(=O) bond. acs.org For N-aryl amides, this can lead to the formation of aminobenzophenone-type products. rsc.org The photolysis of fully aromatic amides has been shown to be influenced by solvent polarity and the wavelength of irradiation. rsc.org While this compound is not a fully aromatic amide, the presence of the phenyl ring attached to the amide nitrogen suggests that similar photochemical processes could be possible.

Therefore, the photodegradation of this compound in the environment is likely to proceed through multiple pathways, including photochemical reactions of the maleimide form and potential photo-Fries type rearrangements of the amide structure, as well as transformations of the maleic acid backbone. The presence of sensitizers in the environment could also influence the rates and products of photodegradation.

Biodegradation Mechanisms (Chemical/Enzymatic Pathways)

The biodegradation of this compound is expected to involve enzymatic attacks on both the amide linkage and the aromatic ring. While specific studies on this compound are absent, the degradation of structurally similar compounds, particularly chloroacetanilide herbicides that contain the 2,6-diethylaniline moiety, provides significant insights.

The initial step in the biodegradation of many N-substituted anilines and related compounds is often the enzymatic hydrolysis of the amide bond by amidases or hydrolases. nih.gov This would release 2,6-diethylaniline and maleic acid. Both of these primary metabolites are generally more amenable to further microbial degradation.

The biodegradation of 2,6-diethylaniline, a key metabolite, is an important consideration. Microbial degradation of chloroacetanilide herbicides like alachlor, which has a 2,6-diethylphenyl group, has been studied. The degradation pathways for these herbicides in aerobic bacteria are often initiated by N-dealkylation, followed by hydroxylation of the aromatic ring and subsequent ring cleavage. nih.gov Enzymes such as amidases, hydrolases, and cytochrome P450 oxygenases play crucial roles in these transformations. nih.gov The degradation of aniline (B41778) and its derivatives can proceed through the formation of catechols, which are then subject to ring cleavage. researchgate.net

The maleic acid portion is also biodegradable. It is an intermediate in various metabolic pathways and can be readily utilized by microorganisms.

Therefore, a plausible biodegradation pathway for this compound would begin with the enzymatic hydrolysis of the amide bond to yield 2,6-diethylaniline and maleic acid. The 2,6-diethylaniline would likely undergo further degradation through hydroxylation and ring cleavage, while the maleic acid would enter central metabolic pathways.

Table 2: Potential Enzymatic Reactions in the Biodegradation of this compound

Enzyme ClassPotential ReactionSubstrateProducts
Amidase/Hydrolase Hydrolysis of the amide bondThis compound2,6-diethylaniline and maleic acid
Monooxygenase/Dioxygenase Hydroxylation of the aromatic ring2,6-diethylanilineHydroxylated 2,6-diethylaniline derivatives
Dioxygenase Aromatic ring cleavageHydroxylated 2,6-diethylaniline derivativesAliphatic acids

Thermal Stability and Degradation Products (Mechanistic Pathways)

The thermal stability and degradation of this compound will be governed by the lability of the maleamic acid structure and the amide bond at elevated temperatures.

Maleamic acids can undergo thermal cyclodehydration to form the corresponding N-substituted maleimides. This process is often carried out at elevated temperatures, sometimes in the presence of a catalyst. wikipedia.org Therefore, a likely initial thermal transformation of this compound is the loss of water to form N-(2,6-diethylphenyl)maleimide.

At higher temperatures, the pyrolysis of the resulting N-phenylmaleimide structure and the amide bond itself would occur. The pyrolysis of aromatic amines and amides is known to proceed through complex radical mechanisms, leading to a variety of products. acs.orgpsu.edu For instance, the pyrolysis of N,N-dimethylaniline has been reported to produce benzonitrile. rsc.org The thermal degradation of aromatic polyamides can result in the formation of various aromatic and heterocyclic compounds. researchgate.net

The thermal decomposition of maleic anhydride (B1165640), a related structure, proceeds via a concerted mechanism to yield carbon monoxide, carbon dioxide, and acetylene (B1199291). researchgate.net While the degradation of the maleimide ring within the N-(2,6-diethylphenyl)maleimide structure might follow a different pathway, the potential for fragmentation into smaller gaseous molecules exists at high temperatures.

Environmental Transformations and By-product Formation

The environmental transformations of this compound will be a composite of the hydrolytic, photolytic, and biological degradation pathways discussed above. The formation of by-products will depend on the dominant environmental conditions (e.g., pH, sunlight exposure, microbial activity).

A primary transformation product in aqueous environments is likely to be N-(2,6-diethylphenyl)maleimide via intramolecular cyclization. This maleimide derivative can then undergo further degradation.

Hydrolysis will lead to the formation of 2,6-diethylaniline and maleic acid . These are significant by-products that will have their own environmental fate. 2,6-diethylaniline is a known metabolite of some herbicides and can persist in the environment to some extent. Maleic acid is generally considered to be readily biodegradable.

Photodegradation could lead to a variety of transformation products. If a photo-Fries rearrangement occurs, isomers of amino-diethyl-benzoyl-acrylic acid could be formed. Photoreactions involving the maleimide ring could lead to dimers or polymers of N-(2,6-diethylphenyl)maleimide. nih.gov

Biodegradation of the 2,6-diethylaniline moiety is expected to produce a series of hydroxylated and ring-opened products , ultimately leading to mineralization. The specific nature of these metabolites will depend on the microbial communities present.

Therefore, the environmental transformation of this compound can lead to a complex mixture of by-products, including its cyclized form, its hydrolysis products, and various photolytic and microbial metabolites. The persistence and potential impact of these by-products would need to be considered in a full environmental risk assessment.

Conclusion

Summary of Key Research Findings on N-(2,6-Diethylphenyl)maleamic Acid

This compound, with the chemical formula C14H17NO3, is a compound synthesized through the reaction of 2,6-diethylaniline (B152787) and maleic anhydride (B1165640). wikipedia.orgchemicalbook.comnih.gov Research has primarily focused on its synthesis, structural characterization, and its potential as a precursor in further chemical synthesis.

The compound serves as an important intermediate. For instance, it is a direct precursor to N-(2,6-diethylphenyl)maleimide, which is formed by the cyclization and dehydration of the maleamic acid. thermofisher.com This transformation highlights its utility in creating more complex molecules with applications in polymer chemistry and materials science.

Reiteration of the Compound's Significance in Academic Research

The significance of this compound in academic research is multifaceted. Primarily, it serves as a model compound for studying the fundamental chemistry of maleamic acids. These studies include exploring reaction kinetics, the influence of steric hindrance from substituents like the diethylphenyl group, and understanding intramolecular and intermolecular interactions that dictate solid-state structures. nih.govnih.gov

Furthermore, its role as a precursor to N-substituted maleimides is of considerable importance. thermofisher.com Maleimides are crucial building blocks in the synthesis of polymers and bioconjugates. The specific properties of the resulting polymers, such as thermal stability and solubility, are directly influenced by the nature of the N-substituent. Therefore, the synthesis and characterization of the parent maleamic acid are foundational steps for developing new materials.

The compound is also relevant in the broader context of dynamic combinatorial chemistry. Research on maleamic acids has shown they can undergo reversible transamidation under mild, catalyst-free conditions, an equilibrium that can be controlled by external stimuli like concentration or pH. nih.govresearchgate.net This dynamic behavior positions maleamic acids as valuable components in the development of "smart" materials and dynamic chemical systems. The study of derivatives like this compound contributes to a deeper understanding of how substituents affect these dynamic equilibria.

Perspectives on the Continued Evolution of Maleamic Acid Chemistry

The field of maleamic acid chemistry is continually advancing, driven by the quest for new functional materials and dynamic chemical systems. Future research is likely to expand in several key directions. One promising area is the development of advanced, stimuli-responsive materials. The inherent pH-sensitivity of the maleamic acid linkage is being exploited to design smart drug delivery systems and recyclable polymer networks. researchgate.net Future work will likely focus on fine-tuning this responsiveness by modifying the substituents on the aromatic ring and the maleamic acid backbone.

There is also growing interest in leveraging the reversible amide bond formation in maleamic acids for self-healing materials and adaptable networks. nih.govresearchgate.net The ability to form and break amide bonds without catalysts at room temperature is a significant advantage that could be harnessed for creating materials that can be repaired or recycled with minimal energy input. nih.govresearchgate.net

Finally, the synthesis of novel maleamic acid derivatives will continue to be a core activity. By introducing different functional groups, researchers can create precursors for a wide range of polymers and specialty chemicals with tailored properties. This includes creating intermediates for herbicides and other agrochemicals, as seen in related phenyl-substituted malonic acid derivatives. google.com The ongoing exploration of their coordination chemistry and catalytic applications also represents a fertile ground for future discoveries, expanding the utility of this versatile class of compounds beyond their current applications.

Q & A

Basic: What are the standard synthetic protocols for preparing N-(2,6-Diethylphenyl)maleamic acid, and how can reaction yields be optimized?

Methodological Answer:
The synthesis typically involves reacting maleic anhydride with a substituted aniline (e.g., 2,6-diethylaniline) in toluene under stoichiometric conditions. Key steps include:

  • Dropwise addition of 2,6-diethylaniline (0.025 mol in 20 ml toluene) to maleic anhydride (0.025 mol in 25 ml toluene) with stirring .
  • Post-reaction treatment with dilute HCl to remove unreacted aniline, followed by suction filtration and water washing .
  • Yield optimization: Control reaction time (30–60 min at room temperature) and purity of reagents. Use spectroscopic monitoring (e.g., FTIR for amide C=O stretch at ~1650 cm⁻¹) to track reaction progress.

Basic: Which analytical techniques are critical for characterizing the crystal structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD): Resolves molecular geometry, hydrogen bonding (e.g., intramolecular O–H···O bonds), and dihedral angles between aromatic rings and amide groups .
  • Thermogravimetric analysis (TGA): Assesses thermal stability, particularly for hydrogen-bonded networks .
  • FTIR and NMR spectroscopy: Confirms functional groups (e.g., amide N–H stretch at ~3300 cm⁻¹) and monitors conformational changes in solution vs. solid state .

Advanced: How do substituents (e.g., ethyl vs. methyl groups) influence the anti/syn conformation of the carboxylic acid moiety in maleamic acids?

Methodological Answer:

  • Steric and electronic effects: Bulky substituents (e.g., 2,6-diethyl) favor the anti conformation of C=O and O–H bonds due to reduced steric clash, as seen in N-(2,6-dimethylphenyl)maleamic acid . Smaller substituents (e.g., 2-methyl) may allow syn conformation .
  • Hydrogen bonding: Intramolecular O–H···O bonds stabilize anti conformations. Computational modeling (e.g., DFT) can quantify energy differences between conformers .
  • Comparative analysis: Use SCXRD data from analogs (e.g., dihedral angles: 80.5° in 2,6-dimethyl vs. 12.7° in 2-methyl derivatives) to predict substituent effects .

Advanced: How can contradictions in crystallographic data (e.g., hydrogen-bonding patterns) be resolved for structurally similar maleamic acids?

Methodological Answer:

  • Systematic comparison: Analyze intermolecular interactions (e.g., N–H···O vs. C–H···π) across derivatives. For example, N-(2,6-dimethylphenyl)maleamic acid forms zigzag ribbons via N–H···O bonds, while 2-methyl analogs exhibit π-π stacking .
  • High-resolution SCXRD: Resolve ambiguities in hydrogen atom positions. Refinement software (e.g., SHELXL) can model disorder or thermal motion .
  • Density Functional Theory (DFT): Validate observed conformations by calculating interaction energies (e.g., carbonyl-carbonyl dipolar interactions at 2.926 Å ).

Advanced: What role do intermolecular interactions play in the supramolecular assembly of this compound?

Methodological Answer:

  • Hydrogen-bonded networks: Carboxylic acid dimers and N–H···O bonds drive 1D chain or 2D sheet formation. For example, N-(2-methylphenyl)maleamic acid forms sheets via π-π interactions between aromatic and maleamic moieties .
  • Packing analysis: Use Mercury software to visualize voids and assess stability. High packing density correlates with lower solubility .
  • Synchrotron studies: Probe temperature-dependent phase transitions (e.g., dimer dissociation at elevated temperatures) .

Advanced: How can computational methods predict the reactivity or toxicity of this compound?

Methodological Answer:

  • In silico toxicology: Use tools like Toxtree or ADMET predictors to evaluate toxicity endpoints (e.g., endocrine disruption) based on structural analogs (e.g., similarity to propanil or acetamide pesticides ).
  • Reactivity modeling: Molecular dynamics (MD) simulations can predict hydrolysis rates of the maleamic moiety under varying pH conditions.
  • Docking studies: Screen for biological activity by docking into enzyme active sites (e.g., cytochrome P450) .

Advanced: What experimental strategies address challenges in reproducing crystallographic data for maleamic acid derivatives?

Methodological Answer:

  • Controlled crystallization: Use slow evaporation in polar aprotic solvents (e.g., DMF) to obtain high-quality crystals.
  • Polymorph screening: Test multiple solvents and temperatures to identify dominant packing motifs .
  • Data validation: Cross-reference with Cambridge Structural Database (CSD) entries (e.g., refcodes for N-(2,6-dimethylphenyl)maleamic acid) to verify bond lengths/angles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.